(2S,2'S)-2,2'-Bipyrrolidine
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Overview
Description
(2S,2’S)-2,2’-Bipyrrolidine is a chiral organic compound that consists of two pyrrolidine rings connected by a single bond. This compound is notable for its use as a chiral ligand in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds. The chirality of (2S,2’S)-2,2’-Bipyrrolidine makes it an important tool in the field of stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,2’S)-2,2’-Bipyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 2,2’-bipyrrole using a suitable reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of (2S,2’S)-2,2’-Bipyrrolidine may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (2S,2’S)-2,2’-Bipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different derivatives depending on the reducing agent used.
Substitution: The nitrogen atoms in the pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenated compounds or alkylating agents are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and substituted pyrrolidines, which can be further utilized in various chemical syntheses.
Scientific Research Applications
(2S,2’S)-2,2’-Bipyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to influence the stereochemistry of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where control over stereochemistry is crucial.
Mechanism of Action
The mechanism by which (2S,2’S)-2,2’-Bipyrrolidine exerts its effects is primarily through its role as a chiral ligand. It binds to metal centers in catalytic complexes, influencing the stereochemistry of the reactions it catalyzes. The molecular targets include various transition metals, and the pathways involved often relate to the formation of chiral intermediates and products.
Comparison with Similar Compounds
(2R,2’R)-2,2’-Bipyrrolidine: The enantiomer of (2S,2’S)-2,2’-Bipyrrolidine, used similarly in asymmetric synthesis.
(2S,2’S)-2,2’-Bipyrrolidinebis(acetonitrile)iron(II) Hexafluoroantimonate:
Uniqueness: (2S,2’S)-2,2’-Bipyrrolidine is unique due to its specific stereochemistry, which makes it particularly effective in inducing chirality in chemical reactions. Its ability to form stable complexes with transition metals and influence the outcome of asymmetric syntheses sets it apart from other similar compounds.
Properties
IUPAC Name |
(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHVTVSAFRAXPA-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)[C@@H]2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124779-66-4 |
Source
|
Record name | (S,S)-2,2'-Bipyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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